molecular formula C11H14FNO B13332574 ((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine

((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine

Katalognummer: B13332574
Molekulargewicht: 195.23 g/mol
InChI-Schlüssel: BURVIQKAWPSLAA-GXSJLCMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine: is a chiral compound featuring a tetrahydrofuran ring substituted with a fluorophenyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the tetrahydrofuran ring.

    Amination: The final step involves introducing the amine group, which can be done through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, ((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine serves as a building block for more complex molecules.

Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological activity.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which ((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the amine group can participate in hydrogen bonding or ionic interactions.

Vergleich Mit ähnlichen Verbindungen

    ((2R,4R)-4-Phenyl)tetrahydrofuran-2-yl)methanamine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    ((2R,4R)-4-(4-Chlorophenyl)tetrahydrofuran-2-yl)methanamine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness: The presence of the fluorine atom in ((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.

Eigenschaften

Molekularformel

C11H14FNO

Molekulargewicht

195.23 g/mol

IUPAC-Name

[(2R,4R)-4-(4-fluorophenyl)oxolan-2-yl]methanamine

InChI

InChI=1S/C11H14FNO/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7,13H2/t9-,11+/m0/s1

InChI-Schlüssel

BURVIQKAWPSLAA-GXSJLCMTSA-N

Isomerische SMILES

C1[C@@H](CO[C@H]1CN)C2=CC=C(C=C2)F

Kanonische SMILES

C1C(COC1CN)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.